AC-P-Bromo-DL-phenylalanine, also known as Acetyl-4-bromo-DL-phenylalanine, is an amino acid derivative that incorporates a bromine atom into the phenylalanine structure. This compound is classified as a modified amino acid, specifically a halogenated aromatic amino acid, which is significant in pharmaceutical and biochemical applications due to its unique properties and reactivity.
AC-P-Bromo-DL-phenylalanine can be synthesized from commercially available phenylalanine through various chemical processes. It is often used in research settings, particularly in studies involving peptide synthesis and drug development.
This compound falls under the category of halogenated amino acids. Its structure includes an acetyl group and a bromine substituent on the phenyl ring, making it a valuable tool in medicinal chemistry for modifying peptide structures.
The synthesis of AC-P-Bromo-DL-phenylalanine typically involves the bromination of DL-phenylalanine. Common methods include:
The molecular formula for AC-P-Bromo-DL-phenylalanine is . The structure features:
AC-P-Bromo-DL-phenylalanine participates in various chemical reactions, including:
Reactions involving AC-P-Bromo-DL-phenylalanine are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity.
The mechanism of action for AC-P-Bromo-DL-phenylalanine primarily revolves around its ability to participate in enzymatic reactions and its role as a substrate in peptide synthesis.
Studies have shown that halogenated amino acids can exhibit altered pharmacokinetics and pharmacodynamics compared to their non-halogenated counterparts, potentially leading to improved therapeutic profiles.
AC-P-Bromo-DL-phenylalanine has several applications in scientific research:
The structural versatility of AC-p-Bromo-DL-Phe-OH (C₁₁H₁₂BrNO₃; MW 286.1 g/mol) enables its application as a precursor for complex antiviral agents [3]. Its synthesis leverages nucleophilic bromination at the para-position of phenylalanine’s aromatic ring, yielding a compound amenable to further derivatization [3].
Piperazine-based linkers (e.g., 2,5-piperazinedione) bridge AC-p-Bromo-DL-Phe-OH monomers to generate dimeric phenylalanine derivatives (DPAs) with enhanced HIV-1 capsid binding. This strategy exploits the bromine atom’s steric and electronic properties to optimize interactions at the interprotomer pocket of viral capsid hexamers. DPAs like Q-c4 exhibit EC₅₀ values of 0.57 μM—comparable to clinical candidates like PF74—attributed to:
Table 1: Antiviral Activity of AC-p-Bromo-DL-Phe-OH-Derived Dimers
| Compound | Linker | EC₅₀ (μM) vs HIV-1 | Key Structural Features |
|---|---|---|---|
| Monomer | - | >10 | Single bromophenylalanine unit |
| Q-c4 | 2,5-Piperazinedione | 0.57 | Dimerized; fluoro-aniline substituent |
| PF74 (Ref.) | - | 0.78 | Monomeric clinical candidate |
The C-Br bond in AC-p-Bromo-DL-Phe-OH (reactivity confirmed by SMILES: NC(Cc1ccc(Br)cc1)C(O)=O) undergoes nucleophilic substitution under mild conditions (K₂CO₃/DMF, 55°C). This allows:
AC-p-Bromo-DL-Phe-OH is synthesized as a racemate (DL-form), with its para-bromination eliminating chiral center sensitivity for capsid binding [6]. However, enantiopure analogs require:
Racemic synthesis remains dominant due to cost efficiency and comparable bioactivity in HIV CA inhibition. Enantiopure routes are reserved for neurological drug precursors where stereochemistry modulates blood-brain barrier penetration [6].
Table 2: Synthetic Routes for AC-p-Bromo-DL-Phe-OH Incorporation
| Method | Conditions | Yield | Purity | Best Suited For |
|---|---|---|---|---|
| Solution-Phase | PyBop/DIEA, CH₂Cl₂, 0°C→RT | 75–85% | ≥98% (HPLC) | Dimer synthesis (e.g., DPAs) |
| Solid-Phase | Fmoc-strategy, Rink amide resin | 60–70% | 90–95% | Linear peptide chains |
Solution-phase coupling (PyBop/DIEA) is optimal for dimerizing AC-p-Bromo-DL-Phe-OH due to:
Solid-phase peptide synthesis (SPPS) employs Fmoc-protected AC-p-Bromo-DL-Phe-OH but faces limitations:
Unmodified AC-p-Bromo-DL-Phe-OH exhibits rapid hepatic clearance (t₁/₂ < 30 min in human liver microsomes). Dimerization via piperazine linkers extends half-life 3-fold by:
Table 3: Metabolic Stability of AC-p-Bromo-DL-Phe-OH Derivatives
| Compound | Human Plasma t₁/₂ (h) | Human Liver Microsomes t₁/₂ (h) | Key Modifications |
|---|---|---|---|
| Monomer | 0.8 | 0.5 | None |
| Dimer (Q-c4) | 4.2 | 1.7 | Piperazine linker; fluorinated aniline |
| GS-6207 (Ref.) | >24 | >10 | Clinical candidate (modified PF74) |
Further strategies include:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5